1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one, often referred to as “Compound X” for brevity, is a synthetic organic molecule. Its intricate structure combines a piperazine ring, a phenyl group, and a tetracyclic framework. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:
Piperazine Derivatization: Start with 2-methoxyphenylpiperazine, which undergoes a Mannich reaction with an aldehyde (e.g., formaldehyde) to form the piperazinone intermediate.
Tetracyclic Assembly: The tetracyclic core is constructed via cyclization reactions using appropriate reagents and conditions.
Final Coupling: The phenyl group is attached to the tetracyclic core using a suitable coupling reaction (e.g., Suzuki-Miyaura coupling).
Industrial Production:
Industrial synthesis typically involves multistep processes, with optimization for yield and purity. Precise conditions and catalysts vary based on the manufacturer.
Chemical Reactions Analysis
Compound X is versatile and participates in several reactions:
Oxidation: It can be selectively oxidized at specific positions using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction with hydrogen and a suitable catalyst yields the corresponding amine.
Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.
Major Products: These reactions lead to various derivatives, including substituted phenylpiperazines and tetracyclic analogs.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential antipsychotic due to its piperazine moiety.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Industry: Employed in materials science for its unique tetracyclic scaffold.
Mechanism of Action
Molecular Targets: Compound X likely interacts with neurotransmitter receptors (e.g., serotonin receptors) due to its piperazine ring.
Pathways: It modulates signaling pathways related to mood and cognition.
Comparison with Similar Compounds
Unique Features: Compound X’s tetracyclic system sets it apart from simpler piperazine derivatives.
Similar Compounds: Related compounds include phenylpiperazines and tetracyclic analogs like tricyclo[7.3.1.0]trideca-2,4,6,10-tetraene.
Properties
Molecular Formula |
C31H30N8O2 |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one |
InChI |
InChI=1S/C31H30N8O2/c1-41-26-15-8-7-14-25(26)36-18-20-37(21-19-36)28(40)17-9-16-27-33-34-31-38(27)24-13-6-5-12-23(24)30-32-29(35-39(30)31)22-10-3-2-4-11-22/h2-8,10-15H,9,16-21H2,1H3 |
InChI Key |
NGNZAHDHNUUDHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5=CC=CC=C5C6=NC(=NN64)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.